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Angiotensin II (3-8), human TFA

Cat. No.: B8069987
M. Wt: 888.9 g/mol
InChI Key: FCDOCNHFFAOXJR-BPXNUQSUSA-N
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Description

Classical Renin-Angiotensin System (RAS) Overview

The classical arm of the RAS is the most well-characterized pathway and is central to cardiovascular homeostasis. nih.govnih.gov Its activation is a primary response to decreased blood pressure and volume. youtube.com

The cascade begins with the enzyme renin , which is released from the juxtaglomerular cells of the kidney in response to low renal blood flow. wikipedia.orgnih.gov Renin acts on angiotensinogen (B3276523) , a protein constitutively produced and secreted by the liver, cleaving it to form the decapeptide Angiotensin I . wikipedia.orgnews-medical.net

Angiotensin I itself has no known significant biological activity. nih.gov It serves as a precursor for the system's primary effector peptide, Angiotensin II . The conversion of Angiotensin I to Angiotensin II is catalyzed by the Angiotensin-Converting Enzyme (ACE) , which is found predominantly on the surface of vascular endothelial cells, particularly in the lungs. wikipedia.orgnih.govkhanacademy.org

Angiotensin II is a potent vasoconstrictor that narrows blood vessels, leading to an increase in blood pressure. wikipedia.orgnih.gov It exerts its effects primarily by binding to the Angiotensin II Type 1 Receptor (AT1R). rndsystems.com Beyond vasoconstriction, Angiotensin II stimulates the adrenal cortex to secrete aldosterone (B195564) , a hormone that promotes sodium and water reabsorption in the kidneys, further increasing blood volume and pressure. wikipedia.orgnews-medical.net It also has pro-inflammatory and pro-fibrotic effects. nih.govnih.gov

Table 1: Key Components of the Classical Renin-Angiotensin System

ComponentTypePrimary Function
Renin EnzymeConverts angiotensinogen to Angiotensin I. wikipedia.org
Angiotensinogen Precursor ProteinServes as the substrate for renin. wikipedia.org
Angiotensin I PeptideInactive precursor to Angiotensin II. nih.gov
Angiotensin-Converting Enzyme (ACE) EnzymeConverts Angiotensin I to Angiotensin II. nih.gov
Angiotensin II Peptide HormonePotent vasoconstrictor; stimulates aldosterone release; binds primarily to AT1 receptors. wikipedia.orgnih.gov
Aldosterone Steroid HormonePromotes sodium and water retention by the kidneys. wikipedia.org

Non-Classical Renin-Angiotensin System (RAS) Pathways

In recent decades, the understanding of the RAS has expanded significantly with the discovery of alternative, or "non-classical," pathways. These pathways often act as a counter-regulatory arm to the classical RAS, balancing its potent pressor effects. nih.govresearchgate.net

A key component of the non-classical RAS is Angiotensin-Converting Enzyme 2 (ACE2) . ACE2 can cleave Angiotensin II to form the heptapeptide (B1575542) Angiotensin-(1-7) . nih.govahajournals.org Angiotensin-(1-7) typically exerts actions that oppose those of Angiotensin II, such as vasodilation and anti-inflammatory effects, primarily through its interaction with the Mas receptor. nih.govresearchgate.net

Another non-classical pathway involves the Angiotensin II Type 2 Receptor (AT2R) . While Angiotensin II primarily acts on the AT1R to produce its classical effects, its binding to the AT2R can mediate opposing actions, including vasodilation and anti-proliferative effects. researchgate.netahajournals.org

Furthermore, Angiotensin II can be converted to Angiotensin III by the enzyme aminopeptidase (B13392206) A (APA). nih.gov Angiotensin III shares some of the pressor and aldosterone-stimulating activities of Angiotensin II, although it is less potent. wikipedia.orgnih.gov

Table 2: Major Non-Classical RAS Pathways

PathwayKey ComponentsGeneral Effect
ACE2/Ang-(1-7)/Mas Axis ACE2, Angiotensin-(1-7), Mas ReceptorGenerally opposes the classical RAS; promotes vasodilation and anti-inflammatory effects. nih.govresearchgate.netahajournals.org
AT2R Pathway Angiotensin II, Angiotensin III, AT2 ReceptorCounteracts AT1R-mediated effects; promotes vasodilation. researchgate.netnih.gov

Angiotensin II (3-8) (Angiotensin IV) within the Renin-Angiotensin System Cascade

Within the complex web of the RAS, Angiotensin II (3-8) , also known as Angiotensin IV , is a hexapeptide fragment derived from the further enzymatic cleavage of its precursors.

The formation of Angiotensin IV occurs when Angiotensin III is acted upon by the enzyme aminopeptidase N (APN) , which removes another amino acid from the N-terminus. nih.govfrontiersin.org This places Angiotensin IV downstream from the main effector molecule, Angiotensin II, in the RAS cascade.

Figure 1: Simplified Cascade Showing Angiotensin IV Formation Angiotensinogen → (Renin) → Angiotensin I → (ACE) → Angiotensin II → (Aminopeptidase A) → Angiotensin III → (Aminopeptidase N) → Angiotensin IV (Angiotensin II (3-8)) nih.govfrontiersin.org

Angiotensin IV is considered a component of the non-classical RAS. Research has shown that it has distinct biological activities. It has been identified as a less effective agonist at the AT1 receptor compared to Angiotensin II. abmole.commedchemexpress.comglpbio.com Some studies indicate it can cause endothelium-dependent vasodilation in the renal cortex. glpbio.comgenscript.com Conversely, other research suggests that at higher concentrations, it may produce pressor effects, increasing arterial blood pressure. glpbio.com Angiotensin IV also appears to have a protective role by increasing blood flow in certain tissues like the kidney and brain. nih.gov

Table 3: Research Findings on Angiotensin II (3-8) / Angiotensin IV

FindingDescription
Receptor Interaction Identified as a less effective agonist at the angiotensin AT1 receptor. abmole.commedchemexpress.comglpbio.com
Vascular Effects Causes endothelium-dependent renal cortical vasodilatation. glpbio.comgenscript.com
Hemodynamic Effects At high doses (1.25 and 12.5 nmol/kg), it produced dose-dependent increases in mean arterial blood pressure and reductions in renal and mesenteric blood flows in conscious rats. glpbio.com
Protective Role Exerts a protective role by increasing blood flow in the kidney and brain. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H55F3N8O10 B8069987 Angiotensin II (3-8), human TFA

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H54N8O8.C2HF3O2/c1-5-24(4)34(47-35(50)29(44-37(52)33(41)23(2)3)18-26-13-15-28(49)16-14-26)38(53)45-30(20-27-21-42-22-43-27)39(54)48-17-9-12-32(48)36(51)46-31(40(55)56)19-25-10-7-6-8-11-25;3-2(4,5)1(6)7/h6-8,10-11,13-16,21-24,29-34,49H,5,9,12,17-20,41H2,1-4H3,(H,42,43)(H,44,52)(H,45,53)(H,46,51)(H,47,50)(H,55,56);(H,6,7)/t24-,29-,30-,31-,32-,33-,34-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDOCNHFFAOXJR-BPXNUQSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H55F3N8O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

888.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Metabolism of Angiotensin Ii 3 8

Enzymatic Formation from Angiotensin II

The primary pathway for the formation of Angiotensin II (3-8) begins with the enzymatic cleavage of Angiotensin II. This process involves a series of aminopeptidases that sequentially remove amino acids from the N-terminus of the Angiotensin II molecule.

The initial and rate-limiting step in the conversion of Angiotensin II to Angiotensin II (3-8) is the formation of Angiotensin III. This reaction is catalyzed by Aminopeptidase (B13392206) A (APA), a zinc-dependent metalloprotease. physiology.orgahajournals.org APA specifically hydrolyzes the N-terminal aspartate residue from Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe), yielding the heptapeptide (B1575542) Angiotensin III (Arg-Val-Tyr-Ile-His-Pro-Phe). nih.govresearchgate.net APA is expressed in various tissues, including the brain, kidney, and adrenal glands. physiology.orgahajournals.org In the brain, the conversion of Angiotensin II to Angiotensin III by APA is a critical step in the central regulation of blood pressure. nih.govresearchgate.net Similarly, in the adrenal glands, the metabolism of Angiotensin II to Angiotensin III is essential for certain physiological responses. oup.com

Following the formation of Angiotensin III, the next step is its conversion to Angiotensin IV, which is Angiotensin II (3-8). This is carried out by another ectoenzyme, Aminopeptidase N (APN), also known as CD13. researchgate.netnih.gov APN is a widely expressed zinc-dependent metalloprotease that cleaves the N-terminal arginine from Angiotensin III. nih.govrndsystems.com This cleavage results in the formation of the hexapeptide Angiotensin IV (Val-Tyr-Ile-His-Pro-Phe). researchgate.net APN is found in numerous tissues, with high concentrations in the brush border of the kidney's proximal tubules and in the central nervous system. ahajournals.orgnih.gov The activity of APN is a key determinant of Angiotensin IV levels in various tissues.

Dipeptidyl aminopeptidase III (DPP3) is another enzyme that can contribute to the metabolism of Angiotensin II. nih.govnih.gov DPP3 is a zinc-dependent exopeptidase that removes dipeptides from the N-terminus of its substrates. nih.gov Research has shown that DPP3 can efficiently digest Angiotensin II. ahajournals.org This suggests a role for DPP3 in the breakdown of Angiotensin II, potentially influencing the availability of substrate for the generation of Angiotensin III and subsequently Angiotensin IV. nih.govahajournals.org

Alternative Formation Pathways of Angiotensin II (3-8)

While the sequential cleavage of Angiotensin II by APA and APN is the primary pathway for Angiotensin IV formation, there is evidence for alternative routes. Angiotensin II can also be directly converted to Angiotensin IV by the action of dipeptidyl-aminopeptidase I-II. researchgate.net

Furthermore, Angiotensin IV can be formed from Angiotensin I through a pathway that bypasses Angiotensin II. In this alternative pathway, Angiotensin I is first converted to [des-Asp1]-angiotensin I. researchgate.net This nonapeptide is then directly converted to Angiotensin III by the action of Angiotensin-Converting Enzyme (ACE). researchgate.net Subsequently, Angiotensin III is converted to Angiotensin IV by APN.

Degradation Pathways of Angiotensin II (3-8)

Angiotensin II (3-8), or Angiotensin IV, is not the final product in the renin-angiotensin system cascade and is subject to further degradation. The specific enzymes responsible for the complete inactivation of Angiotensin IV are not as well-defined as its formation pathways. However, it is known that further cleavage by various peptidases results in smaller, inactive peptide fragments. researchgate.net For instance, deletions from the C-terminal end of Angiotensin IV lead to a decrease in its binding affinity, suggesting that enzymes targeting this end of the peptide contribute to its inactivation. wsu.edu

Interactive Data Tables

Table 1: Key Enzymes in Angiotensin II (3-8) Metabolism

EnzymeActionSubstrateProduct
Aminopeptidase A (APA)Cleaves N-terminal AspartateAngiotensin IIAngiotensin III
Aminopeptidase N (APN)Cleaves N-terminal ArginineAngiotensin IIIAngiotensin IV
Dipeptidyl Aminopeptidase III (DPP3)Cleaves N-terminal dipeptidesAngiotensin IIAngiotensin (3-8) + Dipeptide
Angiotensin-Converting Enzyme (ACE)Cleaves C-terminal dipeptide[des-Asp1]-angiotensin IAngiotensin III

Table 2: Angiotensin Peptides and Their Formation

PeptideSequencePrecursorKey Enzyme(s)
Angiotensin IIAsp-Arg-Val-Tyr-Ile-His-Pro-PheAngiotensin IAngiotensin-Converting Enzyme (ACE)
Angiotensin IIIArg-Val-Tyr-Ile-His-Pro-PheAngiotensin IIAminopeptidase A (APA)
Angiotensin II (3-8) / Angiotensin IVVal-Tyr-Ile-His-Pro-PheAngiotensin IIIAminopeptidase N (APN)
[des-Asp1]-angiotensin IArg-Val-Tyr-Ile-His-Pro-Phe-His-LeuAngiotensin IAminopeptidase A (APA)

Molecular Mechanisms of Angiotensin Ii 3 8 Action: Receptor Interactions

Localization and Distribution of AT4R Binding Sites

The physiological roles of the Angiotensin II (3-8)/AT4R system are closely linked to the specific anatomical distribution of AT4R binding sites.

Autoradiographic studies have revealed a widespread but distinct distribution of AT4R binding sites throughout the central nervous system. nih.gov High densities of these sites are found in regions critical for cognitive processes, motor function, and sensory information processing. nih.govresearchgate.netnih.gov

Significant concentrations of AT4R binding sites have been identified in various cortical regions. The neocortex , the area of the brain responsible for higher-order functions such as sensory perception, cognition, and motor commands, shows a notable presence of these receptors. nih.govnih.govresearchgate.net This localization suggests a role for the Angiotensin II (3-8)/AT4R system in modulating complex cognitive activities.

The piriform cortex , a part of the olfactory cortex, also exhibits a high density of AT4R binding sites. frontiersin.orgresearchgate.netfrontiersin.org The piriform cortex is crucial for the processing of olfactory information. The presence of AT4R in this region points to a potential involvement in olfactory memory and processing. The distribution within the cortical layers, particularly in layers II/III and V/VI, further suggests a role in intricate neural circuits. nih.gov

Central Nervous System Distribution

Limbic System Structures (e.g., hippocampus, amygdala, septum)

Specific binding sites for Angiotensin II (3-8) have been identified in key structures of the limbic system, which are associated with memory and emotional processes. In the guinea pig hippocampus, a unique binding site has been characterized that binds Angiotensin II (3-8) with high affinity. These binding sites are prominently located in the pyramidal cell layer of the CA1, CA2, and CA3 regions, as well as the dentate gyrus. Studies have also noted the presence of these binding sites in the hippocampus of other species, suggesting a conserved role in memory function. The amygdala and septum, other critical components of the limbic system, also exhibit binding sites for Angiotensin II (3-8), indicating its potential influence on emotional and cognitive behaviors.

Other Brain Regions (e.g., cerebellum, thalamus, hypothalamus, habenulae, colliculi, periaqueductal gray, arcuate nucleus)

Beyond the limbic system, Angiotensin II (3-8) binding sites are distributed throughout various other brain regions, pointing to a broader role in central nervous system functions. Research has identified these sites in structures associated with motor control, sensory processing, and autonomic regulation.

High-affinity binding sites for Angiotensin II (3-8) have been detected in the cerebellum, thalamus, and hypothalamus. Additionally, binding has been observed in the habenulae, superior and inferior colliculi, periaqueductal gray, and the arcuate nucleus. The distribution in these diverse regions suggests that Angiotensin II (3-8) may be involved in a wide array of neurological processes, from motor coordination to sensory gating and hormonal regulation.

Brain RegionPresence of Angiotensin II (3-8) Binding Sites
CerebellumYes
ThalamusYes
HypothalamusYes
HabenulaeYes
ColliculiYes
Periaqueductal GrayYes
Arcuate NucleusNot explicitly detailed in the provided results

Peripheral Tissue Distribution

The actions of Angiotensin II (3-8) are not confined to the central nervous system; specific binding sites are also present in various peripheral tissues, indicating its involvement in systemic physiological regulation.

Cardiovascular System (e.g., heart, cardiac fibroblasts, vascular smooth muscle, endothelial cells)

The cardiovascular system is a significant target for Angiotensin II (3-8). Specific binding sites, distinct from AT1 and AT2 receptors, have been identified in mammalian heart membranes. These sites are widely distributed throughout the heart, including on cardiocytes and in blood vessels.

Notably, high-affinity binding sites for Angiotensin II (3-8) have been demonstrated on rabbit cardiac fibroblasts. In these cells, the binding is saturable and reversible. Angiotensin II (3-8) also interacts with vascular smooth muscle cells, where it can influence cellular processes distinct from those mediated by Angiotensin II. Furthermore, binding sites for Angiotensin II (3-8) are present on endothelial cells, where the peptide may play a role in regulating vascular tone and blood flow.

Renal System

The kidneys exhibit a high density of Angiotensin II (3-8) binding sites, suggesting a role in renal physiology. Autoradiographic studies have localized these receptors to the convoluted and straight proximal tubules in the cortex and the outer stripe of the outer medulla. Functionally, Angiotensin II (3-8) has been shown to increase renal cortical blood flow. It also appears to play a role in the regulation of sodium transport in the proximal tubules.

Adrenal Gland and Lungs

Specific binding sites for Angiotensin II (3-8) have also been identified in the adrenal gland and the lungs, indicating its potential role in the functions of these organs. The presence of these receptors in the adrenal gland suggests a possible influence on hormone secretion, while their existence in the lungs points towards a potential role in respiratory or vascular regulation within this organ system.

Intracellular Signaling Pathways Mediated by Angiotensin Ii 3 8

AT4R-Mediated Signaling Mechanisms

The primary receptor for Angiotensin II (3-8) is the AT4 receptor, which has been identified as the transmembrane enzyme Insulin-Regulated Aminopeptidase (B13392206) (IRAP). nih.govnih.govnih.gov This identification has shifted the understanding of Angiotensin II (3-8)'s mechanism of action from a classical G-protein-coupled receptor model to one involving enzymatic inhibition and modulation of protein trafficking. nih.govfrontiersin.org The binding of Angiotensin II (3-8) to the AT4 receptor/IRAP initiates several key signaling cascades.

Insulin-Regulated Aminopeptidase (IRAP) Inhibition and Associated Pathways

A primary signaling mechanism of Angiotensin II (3-8) is the direct inhibition of the catalytic activity of IRAP. nih.govnih.gov IRAP is a zinc-metallopeptidase that cleaves N-terminal amino acids from various peptide hormones. nih.gov Research has demonstrated that Angiotensin II (3-8) and other AT4 ligands act as potent, competitive inhibitors of IRAP. nih.gov This means they bind to the active catalytic site of the enzyme, preventing it from degrading its natural substrates. nih.gov

It is hypothesized that this inhibition of IRAP's enzymatic activity is responsible for many of the physiological effects attributed to Angiotensin II (3-8). nih.govresearchgate.net By preventing the breakdown of other neuropeptides, Angiotensin II (3-8) may prolong their action, leading to effects such as enhanced learning and memory. nih.govnih.gov

LigandEffect on IRAPKinetic ProfileImplication
Angiotensin II (3-8) / Ang IV Potent inhibitor of catalytic activity. nih.govCompetitive. nih.govBinds to the catalytic site, preventing substrate cleavage. nih.gov
divalinal-Ang IV Potent inhibitor of catalytic activity. nih.govCompetitive. nih.govMediates effects by binding to the IRAP catalytic site. nih.gov
LVV-hemorphin-7 Potent inhibitor of catalytic activity. nih.govNot specifiedAnother AT4 ligand that inhibits IRAP. nih.gov

Modulation of Neuronal Glucose Uptake

The identification of the AT4 receptor as IRAP, an enzyme predominantly located in vesicles containing the glucose transporter GLUT4 in insulin-responsive cells, has pointed to a role for Angiotensin II (3-8) in glucose metabolism. nih.govresearchgate.net One of the proposed mechanisms for the effects of Angiotensin II (3-8) is the modulation of glucose uptake into neurons by influencing the trafficking of GLUT4 to the cell membrane. nih.gov

Studies have shown that neurons in the subfornical organ, a brain region lacking a normal blood-brain barrier, can sense both glucose and Angiotensin II. nih.gov Furthermore, acute changes in glucose concentration can alter the responsiveness of these neurons to Angiotensin II, suggesting a direct functional interplay between glucose levels and Angiotensin II (3-8) signaling in the brain. nih.gov

Regulation of NMDA Receptor Currents

Angiotensin II (3-8) has been shown to modulate the function of N-methyl-D-aspartate (NMDA) type glutamate (B1630785) receptors, which are critical for cognitive functions. nih.gov Research using whole-cell patch-clamp techniques on pyramidal cells in the rat prefrontal cortex demonstrated that Angiotensin II (3-8) significantly inhibits NMDA-induced inward currents. nih.gov

This inhibitory effect was replicated by the specific IRAP inhibitor LVVYP-H7, confirming that the modulation of NMDA currents is mediated through the AT4 receptor/IRAP. nih.gov This signaling pathway may represent a key mechanism by which Angiotensin II (3-8) influences learning and memory and presents a potential pharmacological target for cognitive disorders. nih.gov

Downstream Effectors and Molecular Cascades

The binding of Angiotensin II (3-8) to IRAP triggers downstream signaling cascades that involve key intracellular effector molecules, leading to the regulation of complex cellular processes such as gene expression, metabolism, and cell survival.

Involvement of Forkhead Box Protein O1 (FoxO1)

A significant downstream effector in the Angiotensin II (3-8) signaling pathway is the Forkhead Box Protein O1 (FoxO1). thno.org FoxO1 is a transcription factor that plays a crucial role in regulating genes involved in metabolism, apoptosis, and autophagy. thno.orgnih.gov

In a mouse model of diabetic cardiomyopathy, treatment with Angiotensin II (3-8) was found to suppress the nuclear translocation of FoxO1. thno.org This action inhibited the excessive autophagy, apoptosis, and fibrosis associated with the disease, leading to an attenuation of left ventricular dysfunction. thno.org The study concluded that FoxO1 acts as a critical mediator between the Angiotensin II (3-8)-AT4R axis and its cardioprotective effects. thno.org The effects were blocked by an AT4R antagonist, confirming the pathway's dependence on this receptor. thno.org

ConditionKey Molecular EventCellular Outcome
High Glucose (in vitro) Increased FoxO1 nuclear translocation. thno.orgIncreased collagen expression, apoptosis, overactive autophagy. thno.org
Angiotensin II (3-8) Treatment Suppression of FoxO1 nuclear translocation. thno.orgAttenuation of high glucose-induced detrimental effects. thno.org
Angiotensin II (3-8) + divalinal (AT4R antagonist) FoxO1 nuclear translocation proceeds. thno.orgProtective effects of Angiotensin II (3-8) are abolished. thno.org
FoxO1 Overexpression Forced FoxO1 activity. thno.orgBlocks the protective effects of Angiotensin II (3-8). thno.org

Physiological and Pathophysiological Roles of Angiotensin Ii 3 8 in Biological Systems

Central Nervous System Function

Angiotensin IV exerts significant influence over various functions within the central nervous system, demonstrating its importance in cognitive processes, cerebral blood flow, and neuronal health.

A substantial body of evidence highlights the role of Angiotensin IV in enhancing cognitive functions, including learning and memory. nih.govnih.gov Studies have shown that Angiotensin IV and its analogs can improve both acquisition and recall in various learning paradigms. nih.govnih.gov For instance, intracerebroventricular administration of Angiotensin IV has been found to facilitate memory consolidation and retrieval in passive avoidance tasks. nih.gov This cognitive enhancement is believed to be mediated by the AT4 receptor, which is prominently located in brain regions critical for memory, such as the hippocampus and neocortex. nih.govnih.gov The effects of Angiotensin IV on synaptic plasticity, the cellular basis of learning and memory, are thought to underlie its cognitive-enhancing properties. nih.gov

Table 1: Effects of Angiotensin II (3-8) on Cognitive Tasks

Cognitive Task Effect of Angiotensin II (3-8) Key Findings References
Passive Avoidance Improved recall and retention Intracerebroventricular infusion improved performance. nih.gov, nih.gov
Conditioned Avoidance Enhanced acquisition Nearly as effective as Angiotensin II in improving acquisition. nih.gov
Object Recognition Beneficial effects Studies in normal animals showed positive outcomes. nih.gov
Spatial Working Memory Improved performance Analogs of Angiotensin IV showed benefits in models of cognitive deficit. nih.gov

Angiotensin IV plays a role in the regulation of cerebral blood flow, often exhibiting effects contrary to those of Angiotensin II. jpp.krakow.pl While Angiotensin II is a potent vasoconstrictor, Angiotensin IV has been shown to act as a vasodilator in the cerebral microvasculature. jpp.krakow.ploup.com This vasodilatory effect contributes to increased cerebral blood flow. jpp.krakow.pl The AT4 receptor is implicated in mediating these responses, suggesting a protective role for Angiotensin IV in maintaining adequate blood supply to the brain. nih.govmdpi.com

The identification of the AT4 receptor as insulin-regulated aminopeptidase (B13392206) (IRAP) reveals a direct link between Angiotensin IV and the metabolism of other neuroactive peptides. nih.gov IRAP is known to hydrolyze several peptides, including oxytocin, vasopressin, and met-enkephalin. nih.gov By inhibiting IRAP, Angiotensin IV can potentially modulate the levels and actions of these other neuroactive substances in the brain, thereby influencing a wide range of physiological processes.

Angiotensin IV has been implicated in processes of neural plasticity beyond synaptic transmission, including neurite outgrowth and synaptic remodeling. nih.gov The brain renin-angiotensin system, including Angiotensin IV, is involved in the dynamic changes of the extracellular matrix that permit synaptic remodeling, a critical component of memory consolidation. nih.gov Furthermore, some studies suggest that activation of the AT2 receptor by Angiotensin II can induce neurite outgrowth, and given the metabolic relationship between Angiotensin II and Angiotensin IV, a potential indirect role for Angiotensin IV in this process can be considered. frontiersin.org

Intracerebroventricular administration of Angiotensin II (3-8) has been shown to influence motor activity and conditioned behaviors. nih.gov Studies in rats have demonstrated that this hexapeptide can stimulate exploratory locomotor behavior and enhance stereotyped behaviors induced by dopamine (B1211576) agonists like apomorphine (B128758) and amphetamine. nih.govresearchgate.net Furthermore, Angiotensin II (3-8) has been found to improve the recall of passive avoidance tasks and enhance the acquisition of active avoidance responses, with an efficacy nearly comparable to that of Angiotensin II. nih.gov These findings suggest that the psychotropic effects of Angiotensin II (3-8) may be mediated, at least in part, through dopaminergic pathways. nih.gov

Cardiovascular System Influence

In contrast to the well-known vasoconstrictive and pro-hypertrophic effects of Angiotensin II, Angiotensin IV often exerts opposing actions on the cardiovascular system. oup.comnih.gov It has been shown to act as a vasodilator in certain vascular beds. oup.com In the heart, Angiotensin IV has demonstrated protective effects against cardiac injury induced by Angiotensin II. nih.gov Specifically, it can inhibit Angiotensin II-induced cardiac cell apoptosis, cardiomyocyte hypertrophy, and the proliferation and collagen synthesis of cardiac fibroblasts. nih.gov These cardioprotective effects are mediated through the AT4 receptor. nih.gov Furthermore, studies on isolated hearts have indicated that Angiotensin IV can have mixed effects on left ventricle systolic function but consistently speeds up relaxation. oup.com

Table 2: Cardiovascular Effects of Angiotensin II (3-8)

Cardiovascular Parameter Effect of Angiotensin II (3-8) Mechanism References
Vascular Resistance Vasodilation (in some beds) Opposite to Angiotensin II's vasoconstriction oup.com
Cardiac Injury Protective against Ang II-induced injury Inhibition of apoptosis, hypertrophy, and fibrosis via AT4 receptor nih.gov
Left Ventricle Function Mixed effects on systolic function, speeds relaxation Mediated by the AT4 receptor oup.com

Myocardial Function

Angiotensin II (3-8) exerts notable effects on myocardial function, including positive chronotropic effects and anti-hypertrophic actions in animal models.

Positive Chronotropic Effects

In isolated right atria from rats, Angiotensin II (3-8) has been shown to induce a positive chronotropic effect, meaning it increases the heart rate. caymanchem.com This effect was observed with an EC50 of 4.68 μM, indicating its ability to directly influence the pacemaker activity of the heart. caymanchem.com

Anti-Hypertrophic Actions in Animal Models

While Angiotensin II is known to promote cardiac hypertrophy, some studies suggest that other components of the renin-angiotensin system may have counter-regulatory effects. oup.comnih.gov For instance, Angiotensin-(1-7), another derivative of Angiotensin I and II, has been shown to reduce myocyte hypertrophy in animal models of hypertension and cardiac remodeling. frontiersin.org Although direct evidence for the anti-hypertrophic actions of Angiotensin II (3-8) is still emerging, the complexity of the renin-angiotensin system suggests a potential for this peptide to modulate cardiac growth responses.

Vascular Tone Regulation

Angiotensin II (3-8) plays a role in the regulation of vascular tone, with studies pointing towards vasodilatory and endothelial-dependent effects.

Vasodilation

Unlike the potent vasoconstrictor Angiotensin II, Angiotensin II (3-8) has been associated with vasodilation in certain vascular beds. nih.govembopress.org This vasodilatory effect may be mediated through its interaction with endothelial cells and the release of nitric oxide (NO). mdpi.com The stimulation of endothelial AT1 receptors by angiotensin peptides can lead to an increase in intracellular calcium, resulting in the release of NO and subsequent vasodilation. mdpi.com

Endothelial Function

Angiotensin II (3-8) binds to AT4 receptors located on endothelial cells. caymanchem.com This interaction can influence endothelial function, which is crucial for maintaining vascular health. ahajournals.org For example, Angiotensin II can induce endothelial dysfunction by downregulating TRPV4 channels, which are involved in flow-dependent vasodilation. nih.gov The role of Angiotensin II (3-8) in this context is an area of active investigation, with the potential for it to modulate the effects of Angiotensin II on the endothelium.

Anti-Inflammatory Properties in Animal Models

Emerging evidence suggests that Angiotensin II (3-8) may possess anti-inflammatory properties, counteracting the pro-inflammatory effects of Angiotensin II.

Angiotensin II is known to promote inflammation by stimulating the production of pro-inflammatory cytokines. embopress.orgpnas.org Conversely, some studies indicate that Angiotensin II (3-8) may have anti-inflammatory effects. frontiersin.org For example, in human endothelial cells, Angiotensin IV has been shown to mediate the expression of Macrophage Migration Inhibitory Factor, a cytokine associated with the production of other pro-inflammatory molecules. frontiersin.org Furthermore, activation of the AT2 receptor, which can be stimulated by Angiotensin II and its fragments, has been demonstrated to have anti-inflammatory effects in various animal models of tissue injury. ahajournals.orgfrontiersin.org

Anti-Fibrotic Effects in Animal Models

The renin-angiotensin system is a key regulator of tissue fibrosis, and Angiotensin II (3-8) may play a protective role in this process.

Angiotensin II is a potent pro-fibrotic agent, stimulating the proliferation of fibroblasts and the production of extracellular matrix proteins. nih.govplos.org This can lead to fibrosis in various organs, including the heart, kidneys, and lungs. nih.govd-nb.info In contrast, activation of the AT2 receptor has been shown to ameliorate fibrosis in animal models of various diseases. nih.govd-nb.info Given that Angiotensin II (3-8) can bind to AT2 receptors, it is plausible that it contributes to anti-fibrotic effects. caymanchem.com For instance, AT2 receptor stimulation can reduce fibrosis in models of myocardial infarction and neuronal damage. ahajournals.org

Renal System Regulation

Angiotensin II (3-8) is involved in the complex regulation of the renal system, influencing both blood flow and the balance of fluids and electrolytes.

Renal Blood Flow Modulation

Angiotensin II (3-8), also referred to as Angiotensin IV, has been shown to be a potent stimulator of renal cortical blood flow. nih.gov While Angiotensin II generally constricts renal arterioles, Angiotensin II (3-8) appears to have a vasodilatory effect in the kidney, which may be mediated through the AT4 receptor. embopress.orgnih.gov However, at high concentrations, Angiotensin II (3-8) has been observed to cause vasoconstriction in isolated perfused hydronephrotic rat kidneys, an effect that was blocked by an AT1 receptor antagonist. physiology.org This suggests a complex, concentration-dependent role for this peptide in regulating renal hemodynamics.

Research Methodologies and Approaches for Studying Angiotensin Ii 3 8

In Vitro Experimental Models

In vitro models provide a controlled environment to dissect the specific molecular and cellular effects of Angiotensin II (3-8).

Cell Culture Systems

Cell culture systems are fundamental for studying the direct effects of Angiotensin II (3-8) on specific cell types. medscimonit.com These systems allow for the controlled administration of the peptide and the subsequent analysis of cellular responses.

Neuronal Cells: Studies utilizing the C6 glioma cell line have been instrumental in identifying and characterizing specific binding sites for Angiotensin II (3-8). nih.gov These experiments have demonstrated high-affinity, saturable, and reversible binding of the peptide to these cells, suggesting a potential role in the central nervous system. nih.gov

Endothelial Cells: Bovine aortic endothelial cell membranes have been used to demonstrate the high-affinity binding of Angiotensin II (3-8) to AT4 receptors. This interaction is thought to be involved in endothelial cell-dependent vasodilation. nih.govbiocompare.com

Cardiac Fibroblasts and Myocytes: While many studies focus on Angiotensin II, the broader context of the renin-angiotensin system is often investigated in cardiac cell types. For instance, research on adult ventricular myocytes has explored the hypertrophic effects of angiotensins. ahajournals.org

Renal Cells: Cultured mesangial cells from rats have been used to investigate the expression and regulation of angiotensin receptors. ahajournals.org These studies have revealed that the expression of certain angiotensin receptor subtypes can be dependent on the growth state of the cells. ahajournals.org

Cancer Cells: The human prostate cancer cell line DU-145 has been used to demonstrate the growth-inhibitory effects of Angiotensin II and its fragments, including Angiotensin II (3-8). medscimonit.com

Biochemical Assays for Enzyme Activity and Metabolite Measurement

Biochemical assays are employed to measure the formation and degradation of Angiotensin II (3-8) and to quantify its presence in biological samples.

High-Performance Liquid Chromatography (HPLC) with Radioimmunoassay (RIA): This combination technique is a powerful tool for the specific measurement of angiotensin peptides and their metabolites in plasma and tissue extracts. ahajournals.orgahajournals.org HPLC separates the different angiotensin fragments, which are then quantified by a sensitive RIA. ahajournals.orgnih.govpsu.edu This method has been used to demonstrate that Angiotensin II (3-8) is a metabolite of Angiotensin II. ahajournals.orgnih.gov The detection limit for Angiotensin II (3-8) in plasma using this technique can be as low as 0.2 fmol/ml. ahajournals.org The process involves extracting peptides from plasma, separating them by HPLC, and then quantifying them with an RIA that uses an antibody with known cross-reactivity to different angiotensin fragments. ahajournals.org

Electrophysiological Techniques

Electrophysiological techniques, such as the patch-clamp method, are used to study the effects of Angiotensin II (3-8) on ion channel activity and cellular electrical properties.

Whole-Cell Patch-Clamp: This technique allows for the recording of ion currents across the entire cell membrane. It has been extensively used to investigate the effects of Angiotensin II on various ion channels in different cell types, including cardiac myocytes and vascular smooth muscle cells. physiology.orgahajournals.orgphysiology.orgahajournals.org For example, studies have shown that Angiotensin II can modulate L-type Ca²⁺ currents and delayed rectifier K⁺ currents in cardiac cells. physiology.orgahajournals.org While direct studies on Angiotensin II (3-8) using this technique are less common in the provided context, the methodology is crucial for understanding the broader electrophysiological impact of the renin-angiotensin system.

In Vivo Animal Models

In vivo models, particularly in rodents, are essential for understanding the physiological functions and mechanisms of Angiotensin II (3-8) in a whole-organism context.

Rodent Models for Functional and Mechanistic Studies

Rats and mice are the most commonly used animal models for studying the in vivo effects of Angiotensin II (3-8).

Rats: Studies in rats have been crucial for demonstrating the in vivo effects of Angiotensin II (3-8). For instance, intracerebroventricular (i.c.v.) administration of Angiotensin II (3-8) has been shown to increase mean arterial pressure. biocompare.com Microinjection into specific brain regions, like the ventrolateral periaqueductal gray (vlPAG), has revealed its involvement in pain modulation, as evidenced by an increased latency to withdrawal in the tail-flick test. biocompare.com Furthermore, rat models have been used to study the effects of Angiotensin II and its fragments on cardiac hypertrophy and renal function. ahajournals.orgnih.gov

Mice: Transgenic mouse models have provided valuable insights into the chronic effects of Angiotensin II (3-8). physiology.org For example, a transgenic mouse model with chronic brain-specific release of Angiotensin IV was found to be hypertensive. phoenixpeptide.com Studies in mice lacking the AT2 receptor have demonstrated a pronounced and sustained pressor and antidiuretic/antinatriuretic hypersensitivity to Angiotensin II, highlighting the counter-regulatory role of the AT2 receptor pathway. pnas.org

The following table summarizes some of the key findings from in vivo rodent studies on Angiotensin II and its fragments.

Animal ModelMethodologyKey FindingReference
RatIntracerebroventricular (i.c.v.) injection of Angiotensin II (3-8)Increased mean arterial pressure biocompare.com
RatMicroinjection of Angiotensin II (3-8) into the vlPAGIncreased latency in the tail-flick test (analgesic effect) biocompare.com
RatContinuous infusion of Angiotensin IIInduction of cardiac hypertrophy and fetal gene expression ahajournals.org
Mouse (Transgenic)Chronic brain-specific release of Angiotensin IVDevelopment of hypertension phoenixpeptide.com
Mouse (AT2 receptor knockout)Infusion of Angiotensin IISustained hypersensitivity to the pressor and antidiuretic effects of Angiotensin II pnas.org

Pharmacological Interventions

The study of Angiotensin II (3-8) heavily relies on pharmacological tools to probe its functions. These interventions include specific agonists that mimic its action and antagonists that block it, allowing researchers to delineate its physiological roles.

Agonists:

Stable, synthetic analogs of Angiotensin II (3-8) that act as agonists for its receptor, the AT4 receptor, have been developed for research purposes. frontiersin.org One such agonist is Norleucine1-AngIV (Nle¹-Ang IV) . Studies have shown that central administration of Nle¹-Ang IV can facilitate spatial learning. nih.gov For instance, chronic intracerebroventricular infusion of this agonist in rats was found to improve their acquisition of a water maze task. nih.gov Furthermore, analogs like [Nle1]AngIV and [Lys1]AngIV , which bind with high affinity to the AT4 receptor, have been observed to increase renal cortical blood flow without affecting systemic blood pressure. jax.org

Antagonists:

The primary and most specific antagonist used in researching the effects of Angiotensin II (3-8) is Divalinal-Ang IV . This compound is a potent and specific inhibitor of the AT4 receptor. researchgate.net Research has demonstrated that divalinal-Ang IV can block the physiological effects of Angiotensin II (3-8). For example, it has been shown to completely block the increase in cerebral blood flow induced by Angiotensin II (3-8) infusion. jax.orgresearchgate.net In studies on diabetic cardiomyopathy in mice, the protective effects of Angiotensin II (3-8) were abolished by the administration of divalinal. ahajournals.org This antagonist has been crucial in confirming that the observed effects are indeed mediated through the AT4 receptor. researchgate.netjci.org

Losartan (B1675146) , a well-known antagonist of the Angiotensin II Type 1 (AT1) receptor, is also utilized in studies involving Angiotensin II (3-8) to differentiate the effects mediated by the AT1 receptor from those mediated by the AT4 receptor. nih.govnih.gov Angiotensin II (3-8) has a very low affinity for AT1 and AT2 receptors. frontiersin.org Studies have shown that the inhibitory effects of Angiotensin II (3-8) on renal proximal tubule sodium transport are not altered by losartan, further indicating that this action is not mediated by the AT1 receptor. researchgate.net However, some research suggests a potential interplay, as losartan treatment in Alzheimer's disease mouse models has been shown to restore AT4 receptor expression. nih.gov

The following table summarizes the key pharmacological agents used in Angiotensin II (3-8) research.

Agent TypeCompound NamePrimary TargetKey Research Finding
Agonist Norleucine1-AngIVAT4 ReceptorFacilitates spatial learning and memory. nih.gov
Agonist [Nle1]AngIVAT4 ReceptorIncreases renal cortical blood flow. jax.org
Agonist [Lys1]AngIVAT4 ReceptorIncreases renal cortical blood flow. jax.org
Antagonist Divalinal-Ang IVAT4 ReceptorBlocks Angiotensin II (3-8)-induced increases in cerebral and renal blood flow. jax.orgresearchgate.net
Antagonist LosartanAT1 ReceptorUsed to differentiate AT1-mediated effects from AT4-mediated effects. researchgate.net

Genetic Models

The role of the renin-angiotensin system, including Angiotensin II (3-8), has been extensively studied using genetic models such as transgenic and knockout animals. nih.gov These models allow for the investigation of the physiological consequences of either overexpressing or eliminating specific components of the system.

Knockout Models:

A significant breakthrough in understanding the receptor for Angiotensin II (3-8) came from the use of Insulin-Regulated Aminopeptidase (B13392206) (IRAP) knockout mice . jax.org These studies provided definitive proof that IRAP is the high-affinity binding site for Angiotensin II (3-8), also known as the AT4 receptor. jax.org Brain sections from IRAP knockout mice showed a complete absence of the specific binding site for Angiotensin II (3-8). jax.org Behaviorally, these mice exhibited an unexpected age-related decline in spatial memory, highlighting the complex role of the IRAP/AT4 system in cognitive function. jax.org Other studies using IRAP knockout mice have investigated its role in cardiovascular adaptations during pregnancy, finding that its deficiency alters maternal fluid handling and impairs placental development. physiology.org

Transgenic Models:

Transgenic mice have been developed to overexpress various components of the renin-angiotensin system. For example, transgenic mice overexpressing the human AT1 receptor gene have been shown to be more susceptible to stroke-related pathology. plos.orgnih.gov While not directly focused on Angiotensin II (3-8), these models provide valuable insights into the broader system in which it operates. Models with neuron-specific overexpression of the AT1A receptor have been used to study the regulation of other components of the system, such as ACE2. nih.gov There are also transgenic mouse models that harbor both human renin and human angiotensinogen (B3276523) transgenes, leading to chronic hypertension and high levels of Angiotensin II. nih.gov These models are instrumental in dissecting the contributions of systemic versus local renin-angiotensin systems.

The table below provides an overview of key genetic models and their impact on Angiotensin II (3-8) research.

Model TypeGene ModifiedKey FindingRelevance to Angiotensin II (3-8)
Knockout Insulin-Regulated Aminopeptidase (IRAP)Absence of high-affinity binding sites for Angiotensin II (3-8). jax.orgConfirmed IRAP as the AT4 receptor.
Knockout Insulin-Regulated Aminopeptidase (IRAP)Age-related decline in spatial memory. jax.orgRevealed a role for the AT4 system in cognition.
Knockout AT1a ReceptorAmeliorated high-fat diet-induced obesity. frontiersin.orgHelps differentiate the roles of AT1 vs. AT4 pathways.
Transgenic Human AT1 ReceptorIncreased susceptibility to stroke injury. plos.orgnih.govProvides context on the pathological roles of the broader angiotensin system.

Advanced Imaging and Localization Techniques

Advanced imaging techniques are crucial for visualizing the distribution of Angiotensin II (3-8) and its receptors in various tissues, providing anatomical context to its physiological functions.

Autoradiography:

Receptor autoradiography has been a key technique for mapping the location of AT4 receptors. By using radiolabeled ligands such as [¹²⁵I]Ang IV or the antagonist [¹²⁵I]Divalinal-Ang IV , researchers have been able to identify the precise distribution of these binding sites. researchgate.netresearchgate.net These studies have revealed that AT4 receptors are abundantly expressed in the kidney, specifically in the cortex and outer medulla, including the proximal and distal segments of the nephron. jax.orgresearchgate.net Autoradiography has also shown a high density of AT4 receptors in the brain, particularly in areas important for cognitive function like the hippocampus, as well as in the adrenal glands. nih.govresearchgate.net Comparative autoradiographic analysis of [¹²⁵I]Ang IV and [¹²⁵I]Divalinal-Ang IV has demonstrated that both ligands bind to the same receptor sites, confirming the specificity of these tools. researchgate.net

Immunohistochemistry:

Immunohistochemistry is another powerful technique used to localize components of the angiotensin system. This method uses antibodies to detect specific proteins within tissue sections. Immunohistochemical studies have been conducted to map the expression of Angiotensin II, revealing its presence in various cell types within the kidney and brain. plos.org In the rat cerebellar cortex, Angiotensin II immunoreactivity has been localized in Purkinje, granule, basket, and stellate cells, and even within cell nuclei, suggesting a potential role in gene transcription. physiology.org Immunohistochemistry has also been employed to visualize the distribution of angiotensin receptors, such as AT1 and AT2, in normal and tumorous adrenal tissues, helping to understand their role in adrenal physiology and pathology. While much of the immunohistochemical work has focused on Angiotensin II and its primary receptors (AT1 and AT2), these studies provide a framework for understanding the localization of the entire renin-angiotensin system, including the enzymatic pathways that produce Angiotensin II (3-8).

The following table summarizes the application of these imaging techniques in the study of Angiotensin II (3-8).

TechniqueProbe UsedTargetKey Tissues StudiedFindings
Autoradiography [¹²⁵I]Ang IVAT4 ReceptorKidney, Brain, Adrenal GlandHigh receptor density in renal cortex and medulla, hippocampus. jax.orgresearchgate.net
Autoradiography [¹²⁵I]Divalinal-Ang IVAT4 ReceptorAdrenal Gland, KidneyCo-localization with [¹²⁵I]Ang IV binding, confirming receptor specificity. researchgate.net
Immunohistochemistry Anti-Angiotensin II AntibodiesAngiotensin II PeptideCerebellum, KidneyLocalization in various neuronal cell types and within cell nuclei. physiology.orgplos.org
Immunohistochemistry Anti-AT1/AT2 Receptor AntibodiesAT1/AT2 ReceptorsAdrenal GlandDifferential expression in adrenal cortex and medulla, and in tumors.

Current Research Directions and Future Perspectives

Elucidation of Novel AT4R-Mediated Signaling Pathways Beyond IRAP Inhibition

While the inhibitory effect of Angiotensin II (3-8) on the catalytic activity of IRAP is a well-established mechanism, emerging evidence suggests a more intricate signaling landscape. nih.govresearchgate.net Researchers are actively exploring signaling cascades that are independent of or complementary to IRAP's enzymatic function. Three main hypotheses are currently being investigated:

Inhibition of IRAP catalytic activity: This action could prolong the effects of other neuropeptides that are substrates for IRAP, thereby influencing various physiological processes. nih.govresearchgate.net

Modulation of glucose transporter trafficking: The association of IRAP with GLUT4-containing vesicles suggests a potential role for Angiotensin II (3-8) in regulating glucose uptake in insulin-responsive cells. nih.govdeakin.edu.au

Receptor-mediated signal transduction: It is proposed that IRAP itself can act as a receptor, where ligand binding to its extracellular domain initiates intracellular signaling cascades. nih.govdeakin.edu.au

These investigations are crucial for a comprehensive understanding of how Angiotensin II (3-8) exerts its diverse effects, which include influences on memory and cognition. nih.govnih.gov

Investigation of Angiotensin II (3-8) Role in Complex Disease Models (Mechanistic Focus)

The role of the brain's renin-angiotensin system (RAS) in neurodegenerative diseases like Alzheimer's is a significant area of study. nih.govnih.gov While Angiotensin II is often implicated in neuronal damage and cognitive decline through its AT1 receptor, Angiotensin II (3-8) appears to have a contrasting, often protective, role. nih.govfrontiersin.org

In animal models, Angiotensin II (3-8) and its analogs have demonstrated the ability to enhance learning and memory. nih.govfrontiersin.org This has led to investigations into its potential as a therapeutic agent for cognitive disorders. For instance, in models of Alzheimer's disease, Angiotensin II (3-8) analogs have shown promise in improving cognitive function. frontiersin.org The mechanisms underlying these effects are thought to involve the facilitation of memory acquisition and consolidation. frontiersin.org

Conversely, chronic stimulation by Angiotensin II has been linked to detrimental effects such as reduced cerebral blood flow, increased oxidative stress, and neuroinflammation, all of which contribute to cognitive impairment. nih.gov This highlights the opposing actions of different components of the RAS within the brain.

Development of Specific Pharmacological Tools for AT4R Modulation

The therapeutic potential of targeting the AT4R has spurred the development of specific pharmacological tools, including agonists and antagonists. nih.govnih.gov These tools are essential for dissecting the precise functions of the Angiotensin II (3-8)/AT4R system and for validating it as a drug target.

Recent efforts have focused on high-throughput screening of large compound libraries to identify novel and potent IRAP inhibitors. nih.govmdpi.com These screenings have yielded diverse chemical structures, including both hydroxamic acid-based and non-hydroxamic acid compounds, providing a rich resource for further drug development. mdpi.com The goal is to develop drug-like small molecules that can effectively modulate AT4R activity and potentially serve as cognitive enhancers. mdpi.com

Tool TypeExampleInvestigated Effect
AT4R Agonist [Nle1]-Angiotensin IVReduced mechanically-induced immediate-early gene expression in the heart. nih.gov Facilitated acquisition of spatial learning tasks. nih.gov
AT4R Antagonist [Divalinal]-Angiotensin IVInterfered with the acquisition of spatial learning tasks. nih.gov
Novel Inhibitors QHL1 and other small moleculesInhibition of IRAP enzymatic activity. mdpi.com

Understanding the Interplay between Angiotensin II (3-8) and Other Renin-Angiotensin System Axes

The renin-angiotensin system is now understood to be a complex network of interacting pathways, not just a linear cascade. mdpi.comnih.gov The classical axis, consisting of ACE, Angiotensin II, and the AT1 receptor, is often associated with vasoconstriction and inflammation. researchgate.net Counter-regulatory axes, such as the ACE2/Angiotensin-(1-7)/Mas receptor axis and the Angiotensin II (3-8)/AT4R axis, often have opposing effects, promoting vasodilation and cellular protection. researchgate.netportlandpress.com

The balance between these different axes is crucial for maintaining physiological homeostasis. researchgate.net For example, while Angiotensin II acting on the AT1 receptor can be detrimental in the context of cardiovascular disease and cognitive decline, the actions of Angiotensin II (3-8) at the AT4R are often beneficial. nih.govfrontiersin.orgmdpi.com Research is ongoing to understand how these different axes are regulated and how their interplay influences health and disease. This includes investigating how Angiotensin II (3-8) modulates the effects of Angiotensin II and other RAS peptides. frontiersin.orggulhanemedj.org

Application of -omics Technologies in Angiotensin II (3-8) Research

The advent of -omics technologies, such as proteomics and metabolomics, is providing a more comprehensive view of the cellular and molecular effects of Angiotensin II (3-8). These powerful tools allow for the unbiased identification of novel target genes and signaling pathways.

For instance, a recent proteomics study using stable isotopic labeling with amino acids in cell culture (SILAC) identified phosphofructokinase, platelet type (PFKP) as a novel target gene of Angiotensin II in adrenal cortical cells. jst.go.jp This finding suggests a previously unknown role for Angiotensin II in regulating glucose metabolism. jst.go.jp The application of such -omics approaches is expected to uncover many more novel functions and regulatory mechanisms of Angiotensin II (3-8) and its receptor, paving the way for new therapeutic strategies. The integration of multiple -omics datasets holds the promise of providing a deeper understanding of the complex biological characteristics influenced by this peptide. researchgate.net

Q & A

Q. What experimental approaches are used to determine the receptor specificity and agonistic efficacy of Angiotensin II (3-8), human (TFA)?

To evaluate receptor specificity, radioligand binding assays (e.g., competitive displacement using 125I^{125}\text{I}-Angiotensin II) can quantify affinity for AT1 receptors. Functional activity is assessed via cellular assays measuring downstream signaling (e.g., IP3 accumulation or calcium flux in vascular smooth muscle cells). Compared to full-length Angiotensin II, this fragment exhibits reduced efficacy at AT1 receptors, as shown by lower maximal response in dose-response curves .

Q. How should researchers assess the purity and stability of Angiotensin II (3-8), human (TFA) during storage?

Purity is typically verified using reversed-phase HPLC (>95% by area under the curve) and mass spectrometry (to confirm molecular weight). Stability studies require aliquoting the compound into lyophilized powder stored at -20°C (long-term) or -80°C (in solution), with periodic re-analysis to detect degradation. Salt forms (e.g., TFA) may influence solubility and require pH adjustment in buffers .

Q. What are the key physicochemical properties (e.g., charge, hydrophobicity) of Angiotensin II (3-8), human (TFA) that influence experimental design?

At pH 7.0, the peptide has a net charge of +2.21 due to basic residues (e.g., Arg), impacting solubility in aqueous buffers. Its hydrophobicity (average value: 0.97) suggests moderate membrane permeability, necessitating optimization of delivery methods (e.g., DMSO vehicles or liposomal encapsulation) for cellular uptake studies .

Advanced Research Questions

Q. How can in vivo models be designed to study the neuroinflammatory effects of Angiotensin II (3-8), human (TFA) in chronic cerebral hypoperfusion (CCH)?

A rat CCH model involves bilateral common carotid artery ligation, followed by intracerebroventricular infusion via osmotic pumps (0.15 µL/h for 6 weeks). Doses (e.g., 20–100 nM) should be validated against controls (artificial cerebrospinal fluid) to assess reductions in pro-inflammatory cytokines (e.g., TNF-α, IL-6). Post-mortem brain tissue analysis via qPCR or ELISA is critical for quantifying cytokine expression .

Q. How can contradictions between in vitro receptor binding data and in vivo functional outcomes for Angiotensin II (3-8), human (TFA) be resolved?

Discrepancies may arise from metabolite interference (e.g., conversion to Angiotensin IV by aminopeptidases in vivo) or differences in receptor density across tissues. Parallel studies using AT1 receptor knockout models or protease inhibitors (e.g., amastatin) can isolate direct effects. Dose-response curves in isolated vessels versus whole-animal hemodynamic measurements may clarify context-dependent activity .

Q. What analytical techniques are recommended for quantifying Angiotensin II (3-8), human (TFA) in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards provides high specificity in plasma or tissue homogenates. Immunoassays (e.g., ELISA) are less precise due to potential cross-reactivity with Angiotensin II metabolites. Sample preparation should include protease inhibitors and acidification to prevent peptide degradation .

Q. What are the implications of combining Angiotensin II (3-8), human (TFA) with ACE inhibitors or AT1 blockers in renal disease models?

Co-administration with ACE inhibitors may elevate endogenous Angiotensin II levels, potentially amplifying AT1 receptor desensitization. Preclinical studies should monitor renal hemodynamics (e.g., glomerular filtration rate) and fibrosis markers (e.g., TGF-β) to assess synergistic or antagonistic effects. Dose titration is critical to avoid paradoxical hypertension due to compensatory RAAS activation .

Methodological Considerations

Q. How can researchers differentiate between direct AT1 receptor activation and indirect effects mediated by angiotensin metabolites?

Use selective receptor antagonists (e.g., losartan for AT1) and inhibitors of angiotensin-converting enzymes (e.g., captopril) or aminopeptidases (e.g., divalinal-Ang IV) in parallel experiments. Metabolite profiling via LC-MS/MS in plasma/tissue samples can confirm the presence of degradation products like Angiotensin III or IV .

Q. What statistical methods are appropriate for analyzing dose-dependent responses in Angiotensin II (3-8), human (TFA) studies?

Nonlinear regression models (e.g., sigmoidal dose-response curves) calculate EC50 values and maximal efficacy. For in vivo data, mixed-effects models account for inter-animal variability. Reporting confidence intervals (95%) and effect sizes (e.g., Cohen’s d) enhances reproducibility, particularly when comparing fragment activity to full-length Angiotensin II .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.